molecular formula C13H15N7 B14177535 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole CAS No. 918313-44-7

1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole

Cat. No.: B14177535
CAS No.: 918313-44-7
M. Wt: 269.31 g/mol
InChI Key: YSWCCYHNAPHTHH-RYUDHWBXSA-N
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Description

1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is a chemical compound with the molecular formula C₁₃H₁₅N₇ and a molecular weight of 269.305 g/mol . This compound features a pyrrolidine ring, an azidomethyl group, and a phenyltriazole moiety, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by azidation and triazole formation . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for the azidation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The phenyltriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is unique due to the combination of its azidomethyl group, pyrrolidine ring, and phenyltriazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

918313-44-7

Molecular Formula

C13H15N7

Molecular Weight

269.31 g/mol

IUPAC Name

1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole

InChI

InChI=1S/C13H15N7/c14-18-16-7-11-6-12(8-15-11)20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1

InChI Key

YSWCCYHNAPHTHH-RYUDHWBXSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1C(CNC1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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